molecular formula C5H6BrN B6187353 rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis CAS No. 2639417-69-7

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis

Cat. No.: B6187353
CAS No.: 2639417-69-7
M. Wt: 160
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Description

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis is a chemical compound characterized by the presence of a bromine atom and a nitrile group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis typically involves the bromination of cyclobutane derivatives followed by the introduction of a nitrile group. One common method includes the reaction of cyclobutene with bromine to form 3-bromocyclobutene, which is then subjected to a cyanation reaction to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyanation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: 3-hydroxycyclobutane-1-carbonitrile, 3-aminocyclobutane-1-carbonitrile.

    Reduction: 3-bromocyclobutane-1-amine.

    Oxidation: 3-bromocyclobutane-1-carboxylic acid.

Scientific Research Applications

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group can participate in various binding interactions, influencing the activity of the compound. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid, cis
  • rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis
  • rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride, cis

Uniqueness

rac-(1s,3s)-3-bromocyclobutane-1-carbonitrile, cis is unique due to the presence of both a bromine atom and a nitrile group on the cyclobutane ring

Properties

CAS No.

2639417-69-7

Molecular Formula

C5H6BrN

Molecular Weight

160

Purity

95

Origin of Product

United States

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